Dihydrozeatin riboside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVVQDGIJAUEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336404 | |
| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-55-4 | |
| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Precursors of Dihydrozeatin Riboside
De Novo Biosynthesis Pathways of Dihydrozeatin Riboside and its Phosphorylated Forms.researchgate.nettandfonline.comnih.govmdpi.comoup.com
The de novo synthesis of this compound and its phosphorylated derivatives is a fundamental process in cytokinin production. This pathway begins with the construction of the cytokinin molecule from simple precursors and involves several key enzymatic steps.
Isopentenyl Transferase (IPT) Dependent Pathways and this compound Formation from Adenine (B156593) Nucleotides.researchgate.netmdpi.comoup.com
The initial and rate-limiting step in the de novo biosynthesis of isoprenoid cytokinins, including the precursors to this compound, is catalyzed by the enzyme isopentenyl transferase (IPT). fu-berlin.deresearchgate.net IPT facilitates the attachment of an isopentenyl group from a donor molecule to an adenine nucleotide (AMP, ADP, or ATP). fu-berlin.deannualreviews.org This reaction forms isopentenyladenine (iP) nucleotides, which are the foundational molecules for various cytokinins. fu-berlin.de Plant IPT enzymes preferentially utilize ATP and ADP as substrates. fu-berlin.deannualreviews.org
The formation of dihydrozeatin-type cytokinins from these iP-type precursors involves subsequent modification steps. While the direct precursor to dihydrozeatin is trans-zeatin (B1683218) (tZ), the initial isopentenylation of adenine nucleotides by IPT is the crucial first step that sets the stage for the eventual synthesis of this compound and its phosphorylated forms. researchgate.netresearchgate.net
Role of Dimethylallyl Diphosphate (B83284) (DMAPP) and Hydroxymethylbutenyl Diphosphate (HMBDP) in this compound Precursor Synthesis.researchgate.netmdpi.comoup.com
The isopentenyl side chain, a defining feature of isoprenoid cytokinins, is derived from two primary isoprenoid precursors: dimethylallyl diphosphate (DMAPP) and 4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP). tandfonline.comnih.govchem-soc.si These precursors are synthesized through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. tandfonline.comnih.gov
While DMAPP is a product of both the MVA and MEP pathways, HMBDP is exclusively produced by the MEP pathway. tandfonline.comnih.gov The choice of the isoprenoid donor can influence the type of cytokinin produced. The reaction of IPT with DMAPP and an adenine nucleotide leads to the formation of iP-type cytokinins. tandfonline.comnih.gov Conversely, the use of HMBDP can directly lead to the formation of zeatin-type cytokinins. tandfonline.comnih.gov These zeatin-type cytokinins are the direct precursors that can be reduced to form dihydrozeatin and its derivatives. researchgate.net
tRNA Degradation as a Source of this compound and Related Cytokinins.researchgate.netnih.govmdpi.comresearchgate.netoup.com
In addition to the de novo pathway, the breakdown of transfer RNA (tRNA) serves as another source of cytokinins. researchgate.net Certain tRNA molecules naturally contain modified adenine bases, including isopentenylated adenine. nih.gov During the normal turnover of these tRNA molecules, these modified bases can be released, contributing to the pool of free cytokinins in the cell. researchgate.netnih.gov
Enzymatic Regulation in this compound Biosynthesis.researchgate.netoup.comresearchgate.net
The biosynthesis of this compound is meticulously regulated by specific enzymes that control key conversion steps. These enzymes ensure that the active forms of the hormone are produced when and where they are needed.
Cytokinin Riboside 5′-Monophosphate Phosphoribohydrolase (LOG) in this compound Activation.oup.comresearchgate.net
A crucial step in the activation of cytokinins is the conversion of their inactive nucleotide forms to the biologically active free-base forms. The enzyme Cytokinin Riboside 5′-Monophosphate Phosphoribohydrolase, commonly known as LONELY GUY (LOG), plays a pivotal role in this process. nih.govnih.gov LOG directly converts cytokinin riboside 5'-monophosphates, including this compound 5'-monophosphate (DHZRMP), into their active free-base forms. nih.govresearchgate.net
This one-step activation pathway is highly specific, as LOG enzymes act on cytokinin nucleotide monophosphates but not on di- or triphosphates, or on adenosine (B11128) monophosphate (AMP). oup.com Research has shown that dihydrozeatin 5'-monophosphate is often the preferred substrate for many Arabidopsis LOG proteins, highlighting the importance of this enzyme in the final activation step of dihydrozeatin biosynthesis. oup.com
Zeatin Reductase Activity in Dihydrozeatin and this compound Interconversion.oup.com
The conversion of zeatin to dihydrozeatin is catalyzed by the enzyme zeatin reductase. tandfonline.comnih.govfu-berlin.de This enzyme facilitates the saturation of the double bond in the isoprenoid side chain of zeatin, resulting in the formation of dihydrozeatin. fu-berlin.de This conversion is significant because dihydrozeatin is resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which typically breaks down active cytokinins. fu-berlin.de This resistance suggests that dihydrozeatin may serve as a more stable, long-lasting form of the hormone. mdpi.com
While the existence of zeatin reductase has been demonstrated, some studies suggest that its baseline activity in certain plants may be low. researchgate.net Nevertheless, this enzymatic step is the definitive source of dihydrozeatin and, consequently, its riboside form. oup.com The interconversion between the free base (dihydrozeatin) and its riboside (this compound) is also a key metabolic process. chem-soc.si
Table of Research Findings on this compound Biosynthesis
| Pathway/Enzyme | Function | Key Findings | References |
|---|---|---|---|
| De Novo Biosynthesis | Primary synthesis of cytokinins from precursors. | Initiated by isopentenyl transferase (IPT) acting on adenine nucleotides. | researchgate.nettandfonline.comnih.govmdpi.comoup.com |
| Isopentenyl Transferase (IPT) | Catalyzes the rate-limiting step in cytokinin biosynthesis. | Attaches an isopentenyl group from DMAPP or HMBDP to adenine nucleotides (ATP/ADP preferred). | fu-berlin.deresearchgate.netannualreviews.org |
| DMAPP and HMBDP | Isoprenoid precursors for the cytokinin side chain. | DMAPP is from the MVA and MEP pathways; HMBDP is from the MEP pathway. The precursor used can influence the final cytokinin type. | tandfonline.comnih.govchem-soc.si |
| tRNA Degradation | Alternative source of cytokinins. | Release of modified adenine bases during tRNA turnover. A notable source of cis-zeatin. | researchgate.netnih.gov |
| Enzymatic Regulation | Control of cytokinin activity and levels. | Involves activation and interconversion steps. | researchgate.netoup.comresearchgate.net |
| Cytokinin Riboside 5′-Monophosphate Phosphoribohydrolase (LOG) | Activates cytokinin nucleotides to free bases. | Directly converts cytokinin 5'-monophosphates (including DHZRMP) to active forms. DHZRMP is a preferred substrate for some LOG enzymes. | oup.comnih.govnih.govresearchgate.net |
| Zeatin Reductase | Converts zeatin to dihydrozeatin. | Creates a more stable form of cytokinin that is resistant to CKX degradation. Its activity levels may vary. | tandfonline.comnih.govoup.comfu-berlin.deresearchgate.net |
Metabolic Dynamics and Interconversion of Dihydrozeatin Riboside
Dihydrozeatin Riboside Conversion to Bioactive and Storage Cytokinin Forms
The interconversion between different cytokinin forms is a key mechanism for regulating the concentration of active compounds. fu-berlin.deresearchgate.net Cytokinin ribosides, such as DHZR, are generally considered transport and precursor forms, which can be converted into the biologically active free-base form, dihydrozeatin (DHZ). fu-berlin.deresearchgate.net The conversion of cytokinin ribosides to their corresponding bases is a critical activation step. For instance, in studies with tobacco seedlings grown on media supplemented with this compound, a significant portion was converted to the free base, dihydrozeatin. oup.comnih.gov In one experiment, as much as 14% of the supplied DHZR was found in the form of DHZ. oup.com
The conversion of cytokinin ribosides can also lead to the formation of cytokinin nucleotides through the action of enzymes like adenosine (B11128) kinase. nih.gov This phosphorylation is another crucial step in cytokinin interconversion, potentially deactivating the riboside form and channeling it into other metabolic pathways. nih.gov
Conversely, cytokinins can be converted into inactive storage forms, primarily through glucosylation. mdpi.com O-glucosides are considered reversibly inactive storage forms because the sugar moiety can be cleaved by β-glucosidases to release the active cytokinin base. oup.comnih.gov These storage forms, such as dihydrozeatin-O-glucoside (DHZOG), are protected from degradation and can provide a ready source of active cytokinins when needed. oup.comnih.gov
Table 1: Conversion Products of this compound
| Product | Form | Metabolic Role | Key Enzyme (if specified) |
|---|---|---|---|
| Dihydrozeatin (DHZ) | Bioactive Free Base | Active form for physiological responses | Adenosine nucleosidase (presumed) nih.gov |
| This compound-5'-monophosphate (DZRMP) | Nucleotide | Metabolic intermediate, precursor | Adenosine Kinase nih.gov |
| Dihydrozeatin-O-glucoside (DHZOG) | Storage Form | Inactive, stable storage | O-glucosyltransferase pnas.orghmdb.ca |
| Dihydrozeatin-N-glucosides (DHZ7G, DHZ9G) | Deactivated Form | Irreversibly deactivated form | N-glucosyltransferase bas.bg |
Glucosylation and Other Conjugation Pathways of this compound
Glucosylation is a major pathway for the modification and deactivation of cytokinins, including dihydrozeatin and its derivatives. bas.bg This conjugation can occur on the N6-side chain (O-glucosylation) or the purine (B94841) ring (N-glucosylation), leading to molecules with substantially reduced biological activity. fu-berlin.debas.bg
N-glucosylation, occurring at the N7 or N9 positions of the purine ring, is generally considered an irreversible deactivation process, forming extremely stable and biologically inactive conjugates. fu-berlin.de Studies in derooted radish seedlings have shown that dihydrozeatin can be metabolized into its N-glucosides. oup.combas.bg Specifically, the formation of dihydrozeatin-7-glucoside (DHZ7G) and dihydrozeatin-9-glucoside (DHZ9G) from radiolabeled dihydrozeatin has been observed in species like radish and tobacco. bas.bg
O-glucosylation occurs on the hydroxyl group of the cytokinin side chain and is a reversible process. mdpi.commdpi.com The enzyme UDPglucose:zeatin O-glucosyltransferase, isolated from Phaseolus lunatus, has been shown to convert dihydrozeatin to its O-glucoside, although with a much lower affinity compared to zeatin. pnas.orgnih.gov This pathway creates stable, inactive storage forms that are resistant to degradation and can be reactivated when required. mdpi.compnas.org
In addition to the glucosylation of the free base, the riboside form itself can be glucosylated. Dihydrozeatin-O-glucoside riboside (DHZROG) is an endogenous cytokinin that has been identified in numerous vascular plants, including Nicotiana rustica and Populus alba. nih.govmdpi.com This compound is classified as a reversibly inactive, O-glycoside storage form. researchgate.net Its structure consists of a glucose molecule attached to the side chain of dihydrozeatin, which is itself attached to a ribose sugar at the N9 position of the purine ring. biosynth.com The formation of these double-conjugated cytokinins highlights the complexity of the metabolic pathways that regulate cytokinin homeostasis. nih.gov
Oxidative Degradation of this compound
The primary pathway for the irreversible degradation of most active cytokinins is oxidative cleavage of the N6-isoprenoid side chain. oup.comtechscience.com This reaction is catalyzed by a class of enzymes known as cytokinin oxidase/dehydrogenases (CKX). fu-berlin.deoup.com The action of CKX results in the formation of adenine (B156593) or adenosine and a corresponding side-chain-derived aldehyde, leading to a complete loss of cytokinin activity. oup.comnih.gov This degradation pathway is a critical control point for regulating the levels of active cytokinins in plant tissues. nih.gov
A key feature of dihydrozeatin and its riboside is their remarkable stability and resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes. fu-berlin.deoup.com The preferred substrates for most plant CKX enzymes are cytokinins with an unsaturated isoprenoid side chain, such as isopentenyladenine (iP) and zeatin (Z), along with their corresponding ribosides. fu-berlin.denih.gov
The saturation of the double bond in the side chain of dihydrozeatin renders it a poor substrate for CKX. fu-berlin.de This resistance to oxidative cleavage means that DHZ and its riboside (DHZR) are not readily degraded by this major catabolic pathway. oup.comnih.gov This stability is physiologically significant, as it suggests that dihydrozeatin-type cytokinins may function as a stable reserve of active hormone. oup.com They can persist in tissues, particularly in storage organs like dormant seeds and apical buds, and serve as a source of active cytokinins before de novo biosynthesis is fully active. oup.com
Table 2: Substrate Specificity of Cytokinin Oxidase/Dehydrogenase (CKX)
| Substrate | Susceptibility to CKX Degradation | Reference |
|---|---|---|
| Isopentenyladenine (iP) and its riboside (iPR) | High (Preferred Substrate) | fu-berlin.denih.gov |
| trans-Zeatin (B1683218) (tZ) and its riboside (tZR) | High (Preferred Substrate) | fu-berlin.denih.gov |
| Dihydrozeatin (DHZ) and its riboside (DHZR) | Resistant/Not Degraded | fu-berlin.deoup.comnih.gov |
| O-glucosides (e.g., ZOG, DHZOG) | Resistant | fu-berlin.deoup.com |
| N7- and N9-glucosides | Resistant (N7), Substrate (N9) | mdpi.com |
Molecular Mechanisms and Signal Transduction of Dihydrozeatin Riboside
Dihydrozeatin Riboside Interactions with Specific Protein Receptors and Cellular Components
The biological activity of cytokinins is initiated through high-affinity binding to cytokinin receptors, which are transmembrane proteins with histidine kinase activity. researchgate.net In the model plant Arabidopsis thaliana, these receptors include ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1/WOL). apsnet.org These receptors are primarily located in the plasma membrane and the endoplasmic reticulum (ER). researchgate.netnih.gov
While cytokinin ribosides like DHZR are generally considered transport forms, their corresponding free bases are the primary ligands for these receptors. biologists.com The different cytokinin receptors exhibit distinct preferences for various cytokinin isoforms. nih.gov Specifically, the AHK3 receptor shows a relatively high affinity for dihydrozeatin (DHZ), the active form of DHZR, compared to the AHK2 and CRE1/AHK4 receptors, which have a higher affinity for trans-zeatin (B1683218) and isopentenyladenine. nih.gov Pharmacological and genetic studies have demonstrated that DHZ is specifically perceived by the AHK3 receptor, and this interaction is sufficient to trigger developmental responses, such as promoting cell differentiation in the root meristem. researchgate.net
The table below summarizes the relative affinities of Arabidopsis cytokinin receptors for different cytokinin bases.
| Receptor | Relative Affinity for Dihydrozeatin (DHZ) | Relative Affinity for trans-Zeatin (tZ) | Relative Affinity for Isopentenyladenine (iP) |
| AHK2 | Lower | High | High |
| AHK3 | High | Lower | Lower |
| CRE1/AHK4 | Lower | High | High |
| This table is based on findings reported in scientific literature. nih.gov |
Receptor-Mediated Signaling Pathways Initiated by this compound
The signaling pathway for cytokinins, including that initiated by the active form of DHZR, is a multistep phosphorelay (MSP) system, analogous to the two-component systems found in bacteria. researchgate.netapsnet.org This pathway consists of three main protein types: sensor histidine kinases (the cytokinin receptors), histidine phosphotransfer proteins (AHPs), and response regulators (ARRs). researchgate.net
The signal transduction cascade begins when a cytokinin free base, such as DHZ, binds to its cognate receptor (e.g., AHK3). researchgate.net This binding event activates the receptor's histidine kinase domain, causing it to autophosphorylate on a conserved histidine residue. chem-soc.siapsnet.org The high-energy phosphate (B84403) group is then transferred from the receptor to a histidine phosphotransfer protein (AHP). biologists.comapsnet.org
The phosphorylated AHPs translocate from the cytoplasm into the nucleus. apsnet.org In the nucleus, the AHPs transfer the phosphate group to the receiver domains of response regulators (ARRs). chem-soc.si There are different types of ARRs, most notably type-B and type-A.
Type-B ARRs function as transcription factors. apsnet.org Upon phosphorylation, they become active and bind to the promoters of cytokinin-responsive genes, thereby initiating their transcription. chem-soc.siapsnet.org The perception of DHZ by AHK3, for example, leads to the activation of the type-B transcription factors ARR1 and ARR12. researchgate.net
Type-A ARRs act as negative regulators of the cytokinin signaling pathway. biologists.com Their expression is induced by the active type-B ARRs, creating a negative feedback loop that helps to attenuate the cytokinin response. biologists.comapsnet.org
This phosphorelay mechanism allows for the precise and rapid transmission of the cytokinin signal from the cell surface to the nucleus, culminating in a transcriptional response.
This compound Influence on Gene Expression and Transcriptional Networks
The activation of type-B ARR transcription factors by the cytokinin signaling cascade leads to a widespread reprogramming of gene expression. chem-soc.si These transcription factors directly regulate the expression of primary cytokinin-responsive genes, which include the genes encoding type-A ARRs, as well as numerous other genes involved in various aspects of plant growth and development. chem-soc.siapsnet.org
The influence of cytokinins like DHZR extends to complex transcriptional networks that often involve crosstalk with other hormone signaling pathways. For instance, cytokinins can act synergistically with salicylic (B10762653) acid to activate the expression of PATHOGENESIS-RELATED (PR) genes in rice, such as OsPR1b and PBZ1, enhancing plant immunity. apsnet.org This synergistic action is dependent on key regulators of the salicylic acid pathway, highlighting the integration of hormonal signals at the level of gene expression. apsnet.org
Transcriptome analyses have further revealed the broad impact of cytokinins on gene expression. In various studies, changes in cytokinin levels, including DHZR, have been linked to the differential expression of genes involved in:
Hormone Signal Transduction : Cytokinin treatment can alter the expression of genes within its own pathway and those of other hormones like auxin and gibberellin. researchgate.netmdpi.com
Metabolism : Genes involved in starch and sugar metabolism can be regulated by cytokinin signaling, linking developmental processes to the plant's metabolic state. nih.gov
Developmental Processes : Key transcription factors and flowering-related genes, such as FT and SOC1, are influenced by cytokinin levels, coordinating events like flower induction. nih.gov For example, the transcription factor ENHANCER OF SHOOT REGENERATION 2 (ESR2) has been shown to directly regulate the cytokinin biosynthesis gene ISOPENTENYLTRANSFERASE 5 (IPT5) and the signaling inhibitor ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEIN 6 (AHP6). oup.com
The table below provides examples of genes and pathways influenced by cytokinin signaling.
| Gene/Pathway Category | Examples of Regulated Genes/Pathways | Organism/Context |
| Cytokinin Signaling | Type-A ARRs, Type-B ARRs (e.g., ARR1, ARR12) | Arabidopsis thaliana |
| Crosstalk with Salicylic Acid | OsPR1b, PBZ1 | Rice (Oryza sativa) |
| Cytokinin Metabolism | ISOPENTENYLTRANSFERASE 5 (IPT5) | Arabidopsis thaliana |
| Flower Induction | FT, SOC1, Starch & Sugar Metabolism Genes | Pitaya (Hylocereus polyrhizus) |
| This table synthesizes findings from multiple studies. researchgate.netapsnet.orgnih.govoup.com |
Physiological and Developmental Roles of Dihydrozeatin Riboside in Plants
Dihydrozeatin Riboside in Regulation of Cell Division and Proliferation
While direct studies isolating the specific effect of DHZR on cell cycle progression are detailed, its presence in actively growing tissues and its established role as a cytokinin underscore its importance in this fundamental process. The regulation of cell division is critical for the development of all plant organs, from the expansion of leaves to the growth of roots and the formation of seeds. The transport of DHZR from sites of synthesis, primarily the roots, to aerial parts of the plant ensures that developing tissues receive the necessary signals to maintain mitotic activity and support growth. researchgate.net
Impact of this compound on Root and Shoot Morphogenesis
This compound, as part of the cytokinin family, exerts significant and often opposing influences on the development of root and shoot systems. nih.gov
In shoot systems, DHZR is involved in promoting lateral bud outgrowth and overcoming apical dominance, the phenomenon where the central stem grows more strongly than lateral stems. nih.govnih.gov Cytokinins transported from the roots to the shoots act as a signal that encourages branching. researchgate.net Research on Betula pubescens (birch) trees has shown a positive correlation between the export of DHZR-type cytokinins from the roots and the initiation, elongation rate, and number of lateral branches on coppice shoots. nih.gov This suggests that DHZR acts as a key signaling molecule that translates the health and activity of the root system into the growth and architectural development of the shoot.
Table 1: Correlation of Root-Produced this compound (DHZR) with Coppice Shoot Growth in Betula pubescens
| Coppice Shoot Parameter | Correlation with DHZR Export | Reference |
|---|---|---|
| Initiation Rate | Positive | nih.gov |
| Elongation Rate | Positive | nih.gov |
| Number of Lateral Branches | Positive | nih.gov |
This compound in Delaying Senescence Processes
One of the most well-documented roles of cytokinins is the delay of senescence, particularly in leaves. This compound is a key player in this process, acting as a long-distance signal transported from the roots, where it is primarily synthesized, to the leaves via the xylem. researchgate.netfrontiersin.org
The "cytokinin theory of senescence" posits that a steady supply of cytokinins from the roots is necessary to maintain the health and photosynthetic capacity of leaves. As plants age or experience stress, cytokinin synthesis in the roots declines, leading to a reduced supply to the leaves and initiating the senescence program. Studies on soybean (Glycine max) have identified this compound as one of the dominant cytokinins in the xylem sap that is most active in preventing leaf senescence. researchgate.net When DHZR was supplied to soybean explants, it was effectively transported to the leaves and metabolized, contributing to the maintenance of leaf function. nih.govnih.gov
Further evidence comes from studies on carnation flowers, where the ability of this compound to delay senescence was found to be similar to that of its free base, dihydrozeatin. mdpi.com This anti-senescence effect involves maintaining chlorophyll (B73375) levels, stabilizing protein content, and preserving the structural integrity of chloroplasts. researchgate.net
This compound's Role in Reproductive Development, Fruit Set, and Seed Maturation
This compound is integrally involved in the regulation of plant reproduction, from flowering to seed development and germination. Dihydrozeatin-type cytokinins have been identified as the predominant free cytokinins in the dry seeds of species like lucerne and maize. researchgate.net Their presence in mature seeds suggests a role in dormancy and the initial stages of germination.
During seed germination in lupin, DHZR is transported from the embryonic axis to the cotyledons, where it is thought to participate in the control of cotyledon function and the mobilization of stored reserves. nih.gov This indicates a highly regulated movement and specific function for DHZR during the transition from a dormant seed to an active seedling.
Table 2: Dihydrozeatin-Type Cytokinin Levels During Seed Development in Various Species
| Species | Stage | Finding | Reference |
|---|---|---|---|
| Lucerne (Medicago sativa) | Dry Seed | Predominant free cytokinin type | researchgate.net |
| Maize (Zea mays) | Dry Seed | Predominant free cytokinin type | researchgate.net |
| Lupin (Lupinus luteus) | Germination | Transported from embryo to cotyledons | nih.gov |
This compound and Plant Nutrient Utilization and Homeostasis
Cytokinins, including this compound, are central to the plant's nutrient signaling and homeostasis network. frontiersin.org They act as messengers, communicating the nutritional status, particularly nitrogen availability, from the roots to the shoots. oup.com This signaling allows the plant to coordinate its growth and development with the external nutrient supply.
When nutrient levels, such as nitrate, are sufficient in the soil, cytokinin biosynthesis in the roots increases. oup.com this compound, along with other cytokinin ribosides, is then transported via the xylem to the shoot. This increased cytokinin flow signals to the shoot that resources are plentiful, promoting shoot growth and creating a higher demand for nutrients. youtube.com
At the molecular level, cytokinins can regulate the expression of genes responsible for nutrient transport, ensuring that nutrient acquisition is aligned with the plant's metabolic needs. youtube.com They also influence root architecture; the balance between cytokinins and auxin determines whether the plant invests more in root or shoot growth. youtube.com By influencing the development of lateral roots and root hairs, cytokinins can modify the root system's surface area, enhancing its capacity for nutrient and water absorption. youtube.com Therefore, as a primary transport form of cytokinin from the roots, DHZR plays a vital role in the systemic coordination of nutrient uptake and allocation, which is fundamental to plant homeostasis. researchgate.netmdpi.com
Dihydrozeatin Riboside in Plant Stress Physiology
Dihydrozeatin Riboside Modulation of Abiotic Stress Responses (e.g., Drought, Salinity, Cold)
This compound is a key player in a plant's ability to cope with abiotic stresses, which are environmental factors that negatively impact growth and development. techscience.comfrontiersin.orgnih.gov The levels of this and other cytokinins often change in response to stressors like drought, high salinity, and extreme temperatures. oup.commdpi.com
Under drought conditions, there is often a decrease in the concentration of cytokinins, including this compound, in the xylem sap. mdpi.comashs.org However, research on tall fescue suggests that cultivars with higher levels of zeatin riboside (a related cytokinin) exhibit greater drought tolerance. ashs.org Similarly, in bermudagrass, a salt-tolerant genotype showed increased levels of this compound in the roots when exposed to salt stress, which was positively correlated with root growth. dntb.gov.uafrontiersin.org Conversely, a salt-sensitive genotype showed a decrease. dntb.gov.uafrontiersin.org
Cold stress also affects cytokinin levels. In pea leaves, a significant increase in this compound was observed after four days of cold stress. oup.com This suggests a role for this compound in the plant's acclimation to low temperatures.
The modulation of this compound levels appears to be a crucial part of the plant's strategy to manage abiotic stress. While a general decrease is often observed under stress, maintaining or increasing its concentration in specific tissues, like the roots, can be beneficial for tolerance. ashs.orgdntb.gov.uafrontiersin.org
Table 1: this compound Levels in Response to Abiotic Stress
| Plant Species | Stressor | Tissue | Change in this compound Level | Reference |
|---|---|---|---|---|
| Bermudagrass (Salt-Tolerant) | Salinity | Roots | Increased | dntb.gov.uafrontiersin.org |
| Bermudagrass (Salt-Sensitive) | Salinity | Roots | Decreased | dntb.gov.uafrontiersin.org |
| Pea | Cold | Leaves | Increased | oup.com |
| Sunflower | Drought | Xylem Sap | Decreased | bohrium.com |
This compound and Photosynthetic Efficiency under Stress
Abiotic stress can significantly impair a plant's photosynthetic machinery. This compound, along with other cytokinins, can help maintain photosynthetic efficiency under these challenging conditions. mdpi.com For instance, in salt-stressed maize, pretreatment with zeatin-type cytokinins mitigated the negative impacts on leaf pigments and photosynthesis efficiency. mdpi.com
In a study on two bermudagrass genotypes with differing salt tolerance, the more tolerant genotype maintained higher photosynthetic activity under salt stress. dntb.gov.ua This superior performance was associated with increased levels of this compound in the roots, suggesting a link between this cytokinin and the preservation of photosynthesis under saline conditions. dntb.gov.ua Furthermore, cytokinins, in general, are known to delay leaf senescence, a process that involves the breakdown of the photosynthetic apparatus. mdpi.com By delaying this process, cytokinins help to prolong the plant's photosynthetic capacity, which is crucial for survival and recovery from stress. techscience.comfrontiersin.org
This compound Contribution to Antioxidant Defense Systems
One of the common consequences of abiotic stress is the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Plants possess a sophisticated antioxidant defense system to counteract this oxidative stress. frontiersin.org this compound and other cytokinins play a role in bolstering these defenses. plos.org
Exogenous application of cytokinins has been shown to enhance the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). plos.orgscispace.com For example, treatment with dihydrozeatin has been observed to increase the activities of these enzymes. plos.org In creeping bentgrass under drought stress, the application of trans-zeatin (B1683218) riboside led to increased activities of several antioxidant enzymes, which helped to protect cell membranes from oxidative damage. plos.org
This enhancement of the antioxidant system by cytokinins like this compound is a critical mechanism for improving plant tolerance to a variety of abiotic stresses. nih.govplos.org
Table 2: Effect of Cytokinin Treatment on Antioxidant Enzyme Activity
| Plant Species | Stress | Cytokinin Treatment | Effect on Antioxidant Enzyme Activity | Reference |
|---|---|---|---|---|
| Creeping Bentgrass | Drought | trans-zeatin riboside | Increased SOD, CAT, APX, POD | plos.org |
Light Regulation of this compound-Dependent Cold Stress Responses
The response of plants to cold stress is intricately linked with light conditions, and cytokinins, including this compound, are involved in this interplay. Research on Arabidopsis has shown that the changes in cytokinin levels during cold stress are dependent on the light intensity. nih.gov
In wild-type Arabidopsis plants, the levels of highly active cytokinins like trans-zeatin and its riboside were significantly reduced under cold and dark conditions. nih.gov However, under cold conditions with normal or low light, the changes were less pronounced. nih.gov This suggests that light is a crucial factor in modulating cytokinin-mediated cold stress responses. The study also revealed that the proteome-level response to cold stress was similar across different genotypes under optimal light but differed significantly under low light, highlighting the decisive role of the light-cytokinin interaction in regulating cold stress responses. nih.gov
This compound Involvement in Plant-Pathogen Interactions and Defense Responses
Beyond abiotic stress, this compound is also implicated in how plants defend themselves against pathogens. The interaction between plants and pathogens often involves a complex interplay of hormonal signaling pathways. nih.gov
In a study on Arabidopsis thaliana seedlings, infection with Cucumber mosaic virus (CMV) led to significant changes in the root levels of this compound, along with other hormones. mdpi.com This suggests that this compound is part of the plant's hormonal response to viral infection. mdpi.com
Cytokinins, as a class of hormones, have been shown to enhance plant resistance against a variety of pathogens, including bacteria and fungi. nih.govtoku-e.com They can modulate plant immunity, and this response can be dependent on other signaling molecules like salicylic (B10762653) acid. toku-e.com For example, in tobacco, zeatin was found to mediate resistance against Pseudomonas syringae by increasing the synthesis of antimicrobial compounds. toku-e.com While much of the research has focused on other cytokinins, the observed changes in this compound levels during pathogen infection point to its role in the broader defense response. mdpi.com
Advanced Analytical and Quantification Methodologies for Dihydrozeatin Riboside
High-Performance Liquid Chromatography (HPLC) for Dihydrozeatin Riboside Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cytokinins, including this compound, offering robust separation and quantification. mdpi.com HPLC systems are frequently coupled with ultraviolet (UV) detectors or, for enhanced sensitivity and specificity, mass spectrometers (MS). semanticscholar.orgbibbase.org
The effectiveness of HPLC analysis is influenced by several parameters, which must be optimized for accurate results. An optimized HPLC-UV method for determining multiple phytohormones, including DZR, has been established. mdpi.com This method utilizes liquid-liquid extraction and solid-phase extraction for sample purification prior to analysis. mdpi.com The separation is typically performed on reverse-phase columns, such as a C18 column. rsc.orgscispace.com For instance, a method using a C18 column with a multistep linear gradient elution and a flow rate of 1.6 mL min⁻¹ at a column temperature of 45°C, with UV detection at 269 nm, has proven effective for separating DZR from other cytokinins. mdpi.com
For more complex samples or when higher sensitivity is needed, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). rsc.orguantwerpen.benih.gov This approach, particularly using techniques like electrospray ionization (ESI), allows for the simultaneous quantification of multiple cytokinin species, including DZR, from small amounts of plant tissue (as little as 50-100 mg). nih.gov Ultra-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, further enhances separation efficiency and throughput. nih.govcabidigitallibrary.org Purification of extracts, often using immunoaffinity chromatography prior to HPLC, can yield fractions clean enough for analysis with a single HPLC step and on-line UV detection, with detection limits in the low picomole range. nih.govresearchgate.net
Table 1: Optimized HPLC-UV Parameters for Phytohormone Analysis Including this compound This table is based on data for determining nine cytokinins simultaneously.
| Parameter | Optimized Condition |
|---|---|
| Column | C18 |
| Column Temperature | 45 °C |
| Flow Rate | 1.6 mL min⁻¹ |
| Detection Wavelength | 269 nm |
| Linear Regression (r²) | >0.998 |
| Limit of Detection | 0.22 to 1.1 µg L⁻¹ |
| Recovery Rate | 62.1% ~ 109.4% |
Data sourced from mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of cytokinins like this compound. bibbase.orgearthsol.ag A significant challenge in GC-MS analysis of phytohormones is their low volatility, which necessitates a derivatization step to convert them into more volatile compounds before they can be analyzed by the gas chromatograph. cas.cz
Common derivatization agents for cytokinins include silylating reagents, which create trimethylsilyl (B98337) (TMSi) or t-butyldimethylsilyl (tBuDMSi) derivatives. cas.cz Following derivatization, the compounds are separated on a GC column and detected by a mass spectrometer. The mass spectrometer can be operated in various modes, such as electron impact (E.I.) or chemical ionization (C.I.), to generate characteristic mass spectra for unambiguous identification. cas.cz Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific diagnostic ions corresponding to the target analyte. uantwerpen.becas.cz
GC-MS has been successfully used to identify and quantify DZR in various plant tissues, including crown-gall tumors and seaweed extracts. earthsol.agcas.cz For example, in the analysis of tobacco genetic tumor tissue, the TMSi derivative of DZR was identified using GC-MS. cas.cz The technique is also valuable for verifying the purity of fractions collected during other separation processes, such as HPLC. nih.gov
Table 2: GC-MS Analysis Details for Cytokinins
| Analytical Step | Description | Example |
|---|---|---|
| Derivatization | Chemical modification to increase volatility. | Formation of Trimethylsilyl (TMSi) or t-butyldimethylsilyl (tBuDMSi) derivatives. cas.cz |
| Ionization Mode | Method of generating ions in the mass spectrometer. | Electron Impact (E.I.) or Chemical Ionization (C.I.). cas.cz |
| Detection Mode | Mass spectrometer operation for data acquisition. | Full Scan Mode or Selected Ion Monitoring (SIM) for increased sensitivity. uantwerpen.becas.cz |
| Application | Use in cytokinin research. | Identification of DZR in Datura crown-gall tissue and seaweed extract. earthsol.agcas.cz |
Immunoanalytical Techniques for this compound Detection and Quantification (e.g., ELISA, Monoclonal Antibodies)
Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity and sensitivity of antibodies for the detection and quantification of this compound. springernature.com These methods are often faster and more cost-effective than chromatographic techniques, making them suitable for screening a large number of samples. olchemim.cz
The development of high-affinity monoclonal antibodies specifically targeting DZR has been a significant advancement in the field. nih.govcapes.gov.brnih.gov Several monoclonal antibodies (of the IgG1 subclass) have been prepared that can detect as little as 5 to 10 picograms of DZR in competitive and non-competitive immunoassays. nih.govresearchgate.netresearchgate.net These antibodies can be used in various formats, including direct ELISA, where they are immobilized on microplates, or in the development of complete immunoassay kits. olchemim.czresearchgate.net Commercial ELISA kits for DZR are available and can quantify the hormone in a range of 0.01 to 50 picomoles per 50 µL of partially purified plant extract. olchemim.cz
A critical aspect of antibody-based assays is their cross-reactivity with structurally related cytokinins. While high specificity is desired, some level of cross-reactivity is common. For example, one monoclonal antibody (dHZ94) showed significant cross-reactivity with dihydrozeatin (diHZ), while another (dHZ91) was more specific to the homologous ligand, DZR. researchgate.net These antibodies can also be linked to an insoluble support to create immunoaffinity columns, which are used for the specific purification and concentration of DZR and related compounds from crude plant extracts before further analysis by methods like HPLC or GC-MS. nih.govnih.govnih.gov
Table 3: Cross-Reactivity of Monoclonal Antibody (dHZ91) Against this compound This table shows the percentage of cross-reactivity determined by competitive ELISA.
| Compound | Cross-Reactivity (%) |
|---|---|
| This compound (diH[9R]Z) | 100 |
| Dihydrozeatin (diHZ) | 17.5 |
| trans-Zeatin (B1683218) riboside (t-[9R]Z) | 0.8 |
| trans-Zeatin (t-Z) | 0.2 |
| Isopentenyladenosine ([9R]iP) | <0.1 |
| Isopentenyladenine (iP) | <0.1 |
Data sourced from researchgate.net
Electrophoretic and Electrochemical Detection Methods for this compound
In addition to chromatography and immunoassays, electrophoretic and electrochemical methods offer alternative and complementary approaches for the analysis of this compound.
Capillary Electrophoresis (CE) is recognized for its high separation efficiency, speed, and low consumption of samples and reagents. nie.edu.sg It has been successfully applied for the first-time chiral separation of dihydrozeatin (DZ) and this compound (DZR). nie.edu.sg In these studies, various cyclodextrins (CDs) were tested as chiral selectors, with β-cyclodextrin (β-CD) and highly sulfated-β-CD demonstrating good peak resolution for the R/S enantiomers of DZR. nie.edu.sg Capillary Zone Electrophoresis (CZE), a mode of CE, has also been used to provide orthogonal confirmation of cytokinin identity in complex samples previously analyzed by HPLC-MS/MS. dr-martins.com The separation in CZE is typically carried out in an uncoated fused-silica capillary using a buffer solution, such as 100 mM ammonium (B1175870) phosphate (B84403) at a low pH, with an applied voltage of around 15 kV. dr-martins.com
Electrochemical biosensors represent a novel and rapidly developing area for phytohormone detection. researchgate.net An amperometric biosensor based on the enzyme cytokinin dehydrogenase (CKX), which catalyzes the degradation of cytokinins, has been developed. plos.org While much of the development has focused on cytokinins like isopentenyladenine (iP), the substrate selectivity of the CKX enzyme indicates that the sensor can also detect other active cytokinins, including dihydrozeatin, with high fidelity. plos.org These enzyme-based biosensors offer a simple, fast, and low-cost analytical technique. plos.org One such sensor demonstrated a large linear dynamic range from 10 nM to 10 µM and a detection limit as low as 3.9 nM for iP-equivalents, representing a significant improvement in sensitivity over previous electrochemical methods. plos.org
Genetic and Transcriptomic Regulation of Dihydrozeatin Riboside Homeostasis
Identification and Characterization of Genes Encoding Dihydrozeatin Riboside Metabolic Enzymes
The metabolic pathway leading to this compound is part of the broader cytokinin biosynthesis and degradation network. Dihydrozeatin (DHZ) is formed by the reduction of trans-zeatin (B1683218) (tZ). The subsequent ribosylation of DHZ results in DHZR. Several key gene families encoding the enzymes that catalyze these reactions have been identified and characterized in various plant species.
The primary biosynthesis of isoprenoid cytokinins, the precursors to DHZ, is initiated by adenosine (B11128) phosphate-isopentenyltransferases (IPTs) . These enzymes catalyze the rate-limiting step by adding an isopentenyl side chain to an adenine (B156593) nucleotide (e.g., ATP, ADP, or AMP). genome.jpsemanticscholar.org In Arabidopsis thaliana, the AtIPT gene family plays a central role in this process. genome.jp Subsequently, cytochrome P450 monooxygenases , specifically the CYP735A family, hydroxylate the isopentenyl side chain of iPRMP (isopentenyladenosine-5'-monophosphate) to form trans-zeatin riboside monophosphate (tZRMP). nih.govtandfonline.com
The conversion of zeatin to dihydrozeatin is mediated by an enzyme known as zeatin reductase . pnas.org This enzyme specifically catalyzes the reduction of the double bond in the isoprenoid side chain of zeatin and its derivatives. pnas.org While the specific gene encoding this reductase has been a subject of study, its activity has been clearly demonstrated in plant tissues like Phaseolus embryos. plos.org
Degradation of cytokinins, including DHZ, is primarily carried out by cytokinin oxidase/dehydrogenase (CKX) enzymes. These enzymes irreversibly cleave the N6-side chain, thus inactivating the cytokinin molecule. semanticscholar.orgplos.org The CKX gene family is extensive in many plants, with different members showing distinct expression patterns and substrate specificities, contributing to the fine-tuning of cytokinin levels. nih.govbiorxiv.org
Additionally, the transport of cytokinin ribosides like DHZR is facilitated by nucleoside transporters. For instance, the equilibrative nucleoside transporter (ENT) family, such as OsENT2 in rice, has been shown to transport cytokinin ribosides, suggesting a role in their distribution within the plant. nih.gov The interconversion between the free base (DHZ) and its riboside (DHZR) likely involves enzymes common to general adenine metabolism. pnas.org
| Gene Family | Encoded Enzyme | Function in this compound Homeostasis | Example Genes |
|---|---|---|---|
| Isopentenyltransferase (IPT) | Adenosine phosphate-isopentenyltransferase | Catalyzes the initial, rate-limiting step in the biosynthesis of isoprenoid cytokinins, the precursors to zeatin. genome.jpsemanticscholar.org | AtIPTs (Arabidopsis), GmIPTs (Soybean), JcIPTs (Jatropha) nih.govplos.orgoup.com |
| Cytochrome P450 Monooxygenase (CYP735A) | Cytokinin trans-hydroxylase | Hydroxylates the isoprenoid side chain to form zeatin-type cytokinins from isopentenyladenine-type precursors. nih.govtandfonline.com | AtCYP735A1/A2 (Arabidopsis), JcCYP735A (Jatropha) nih.gov |
| Zeatin Reductase | Zeatin Reductase | Reduces the double bond in the side chain of zeatin to form dihydrozeatin. pnas.org | Enzymatic activity identified in Phaseolus vulgaris. plos.org |
| Cytokinin Oxidase/Dehydrogenase (CKX) | Cytokinin oxidase/dehydrogenase | Irreversibly degrades cytokinins, including dihydrozeatin, to regulate their active levels. semanticscholar.orgplos.org | AtCKX (Arabidopsis), GmCKX (Soybean), OsCKX (Rice) plos.orgbiorxiv.org |
| Equilibrative Nucleoside Transporter (ENT) | Equilibrative Nucleoside Transporter | Facilitates the transport of cytokinin nucleosides, including this compound, across membranes. nih.gov | OsENT2 (Rice) nih.gov |
Expression Analysis of this compound Biosynthesis and Degradation Genes under Varying Conditions
The expression of genes involved in DHZR metabolism is highly dynamic and responds to a variety of internal developmental cues and external environmental stimuli. Transcriptomic analyses have revealed that the regulation of these genes is a key mechanism by which plants adjust their growth and stress responses.
Under abiotic stress conditions such as drought or water stress, the expression of cytokinin metabolic genes is significantly altered. In soybean, drought stress led to a reduction in the total cytokinin content in leaves, which was largely attributable to a decrease in dihydrozeatin levels. plos.org This correlated with changes in the expression of GmIPT and GmCKX genes. plos.org Similarly, in creeping bentgrass, water stress induced by PEG treatment affected the levels of DHZR, and the expression of an ipt gene under a senescence-associated promoter was shown to enhance drought tolerance by maintaining cytokinin levels. scienceopen.comresearchgate.net In Arabidopsis, heat stress suppressed the level of DHZR in roots. frontiersin.org Conversely, infection with Cucumber mosaic virus (CMV) or exposure to cadmium in Arabidopsis seedlings led to an increase in DHZR levels in the shoots, which was consistent with increased AtIPT expression and low AtCKX expression. mdpi.com
Developmental stage also dictates the expression of these genes. In Jatropha, different JcIPT and JcCKX genes showed distinct expression patterns in various organs, and the levels of different cytokinin types, including precursors to DHZR, varied during flower and seed development. nih.govresearchgate.net In kiwifruit, DHZR was detected in the outer pericarp, and its concentration, along with the expression of related metabolic genes, changed throughout fruit development in response to varying carbohydrate supply. mdpi.com In alfalfa mutants exhibiting rapid growth after space mutagenesis, DHZR levels were significantly increased, which was associated with altered expression of numerous genes, including those in hormone biosynthesis pathways. d-nb.info
| Condition | Plant Species | Observed Gene Expression Changes | Impact on this compound (DHZR) or Precursor Levels |
|---|---|---|---|
| Drought Stress | Soybean (Glycine max) | Responsive expression of various GmIPT and GmCKX genes. plos.org | Total cytokinin content, particularly dihydrozeatin, decreased in leaves. plos.org |
| Water Stress | Creeping Bentgrass (Agrostis stolonifera) | Expression of SAG12-ipt transgene maintained cytokinin levels. scienceopen.com | DHZR levels were modulated by water stress; transgenic expression helped maintain levels. scienceopen.com |
| Heat Stress | Arabidopsis thaliana | Down-regulation of cytokinin biosynthesis pathways. frontiersin.org | DHZR levels significantly suppressed in roots after heat shock. frontiersin.org |
| Pathogen Infection (CMV) / Cadmium Exposure | Arabidopsis thaliana | Increased AtIPT expression and low AtCKX expression in shoots. mdpi.com | DHZR levels increased in shoots. mdpi.com |
| Fruit Development | Kiwifruit (Actinidia deliciosa) | Expression of cytokinin metabolic genes varied with carbon supply. mdpi.com | DHZR concentrations changed during fruit development. mdpi.com |
| Seed Development | Jatropha (Jatropha curcas) | Distinct spatial and temporal expression of JcIPT, JcCYP735A, and JcCKX genes. nih.gov | Levels of tZ, a precursor to DHZ, increased with seed development. nih.gov |
| Space Mutagenesis | Alfalfa (Medicago sativa) | Significant alterations in 22 genes related to plant hormone biosynthesis. d-nb.info | DHZR levels increased by 25.86%. d-nb.info |
Phylogenetic Relationships of this compound Related Gene Families Across Plant Species
Phylogenetic analyses of the gene families that regulate cytokinin homeostasis, including the precursors of DHZR, reveal their evolutionary history and functional diversification. Studies comparing IPT and CKX gene families across different plant species such as Arabidopsis, rice, soybean, and Jatropha have provided insights into their orthologous and paralogous relationships.
The IPT gene family is broadly divided into two major types: adenylate-IPTs, which are primarily responsible for de novo cytokinin biosynthesis in the cytosol and plastids, and tRNA-IPTs, which modify tRNA. semanticscholar.orgoup.com Phylogenetic analysis of IPT genes from Jatropha, Arabidopsis, Ricinus communis, and rice showed that adenylate-IPTs (IPT1, 2, 3, 5, 7) cluster together, separate from the tRNA-IPTs (IPT9). semanticscholar.org This structural conservation suggests a common evolutionary origin for the de novo cytokinin biosynthesis pathway in these diverse plant species. A comprehensive phylogenetic analysis in the moss Physcomitrella patens indicated a diversification of tRNA-IPT-like genes, which may be related to the evolution of additional functions beyond tRNA prenylation. oup.com
Similarly, the CKX gene family shows both conservation and divergence across species. A phylogenetic tree of CKX proteins from soybean and Arabidopsis demonstrated that these genes can be grouped into distinct clades, with members from both species present in most clades, indicating that the diversification of this gene family occurred before the divergence of these plant lineages. plos.org In rice, the 11 OsCKX genes exhibit functional divergence and overlap, contributing to the regulation of various agronomic traits like tiller number and grain yield. biorxiv.org The evolutionary relationships within these gene families help to predict the function of newly identified genes and understand how plants have adapted their hormonal regulatory networks over time.
Inter Hormonal Cross Talk Involving Dihydrozeatin Riboside
Dihydrozeatin Riboside Interactions with Auxins in Plant Growth and Development
The interplay between cytokinins, including this compound, and auxins is a cornerstone of plant developmental biology, fundamentally regulating processes such as cell division, differentiation, and organogenesis. techscience.com The ratio of auxin to cytokinin is a critical determinant of the developmental fate of plant tissues. While auxins are primarily involved in cell expansion and root initiation, cytokinins promote cell division. apsnet.orgmdpi.com
Research has shown that this interaction is crucial for root system architecture. Auxins are known to stimulate lateral root formation, while cytokinins can act as inhibitors of this process, thereby controlling root branching. nih.gov In Arabidopsis thaliana seedlings, for instance, changes in root morphology under stress conditions, such as those induced by Cucumber Mosaic Virus (CMV) infection or cadmium (Cd) exposure, are linked to significant shifts in the levels of indole-3-acetic acid (IAA), trans-zeatin (B1683218) riboside (t-ZR), and this compound (DHZR). mdpi.com Both stressors led to increased root branching, which correlated with an elevated auxin/cytokinin ratio. mdpi.com This indicates that the balance between these hormones, rather than their absolute levels, is key to regulating root development. mdpi.com
The interaction extends to organogenesis in tissue culture, where the auxin-to-cytokinin ratio famously determines whether undifferentiated callus will form roots, shoots, or remain unorganized. Cytokinins modulate auxin-induced organogenesis by regulating the intercellular distribution of auxin. muni.cz They can reduce auxin efflux from cells, thereby affecting the local concentration of auxin and influencing developmental outcomes. muni.cz This modulation is partly achieved by regulating the expression of PIN-family auxin efflux carriers. muni.cz
In the two-branched pea seedling model, xylem-transported cytokinins appear to control both the growth and the auxin export activity of the shoots. nih.gov This suggests a feedback loop where auxins and cytokinins reciprocally regulate each other's synthesis and transport to maintain a hormonal balance that controls plant architecture. nih.govnih.gov For example, a decrease in auxin levels in the hypocotyl can trigger cytokinin synthesis, which in turn increases auxin export from the shoots to restore the auxin balance. nih.gov
Table 1: Research Findings on this compound and Auxin Interactions
| Plant/System | Context | Key Findings | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana | Response to Cadmium (Cd) and Cucumber Mosaic Virus (CMV) | Both stressors altered root morphology (increased branching) and were accompanied by significant changes in IAA, t-ZR, and DHZR levels, leading to an increased auxin/cytokinin ratio. | mdpi.com |
| Tobacco BY-2 cells | In vitro organogenesis | Cytokinins reduce auxin efflux from cells, modulating auxin-induced organogenesis by regulating the expression of PIN auxin transporters. | muni.cz |
| Pea (Pisum sativum) | Correlative inhibition in two-branched seedlings | A feedback loop exists where xylem cytokinin controls shoot auxin export, and auxin negatively regulates cytokinin synthesis in the hypocotyl, maintaining a balance that governs shoot interaction. | nih.gov |
| Bermudagrass (Cynodon dactylon) | Salt stress response | In a salt-tolerant genotype, root contents of IAA and DHZR increased under salt stress, positively correlating with root growth rate. In a salt-sensitive genotype, these levels decreased. | nih.gov |
Reciprocal Regulation between this compound and Abscisic Acid under Stress Conditions
This compound and abscisic acid (ABA) often exhibit an antagonistic relationship, particularly in the context of plant responses to abiotic stress such as drought and salinity. nih.gov Generally, cytokinins are considered negative regulators of stress responses, while ABA is a key positive regulator, mediating protective measures like stomatal closure. nih.govmdpi.com
Under drought conditions, the levels of cytokinins, including DHZR, transported from the roots to the shoots typically decrease, while ABA levels increase. cas.czresearchgate.net This shift in the cytokinin-to-ABA ratio is a critical signal for the plant to initiate adaptive responses. nih.gov For example, studies on sunflower plants subjected to drought showed a significant rise in ABA concentration in the xylem sap, which correlated with stomatal closure, while cytokinin levels decreased. researchgate.net
Functional analyses using cytokinin-deficient Arabidopsis plants have provided direct evidence for this antagonism. Plants with reduced cytokinin levels showed a significantly enhanced tolerance to drought and salt stress, which was associated with hypersensitivity to ABA. nih.gov This suggests that cytokinins negatively regulate ABA signaling. nih.gov Conversely, ABA can influence cytokinin levels. In several plant species, water stress leads to an increase in endogenous ABA, which can be further amplified by pre-treatment with exogenous ABA. cas.cz This elevated ABA level is often accompanied by changes in cytokinin content, although the specific response can vary between species. cas.cz
However, the interaction is not always straightforwardly antagonistic. In some cases, the roles and regulation are complex and context-dependent. For instance, in Scots pine saplings recovering from drought, stomatal conductance remained suppressed even after ABA levels had returned to normal, and the trans-zeatin/ABA and isopentenyladenine/ABA ratios recovered quickly, suggesting that other factors beyond the immediate ABA-cytokinin balance were responsible for the delayed recovery. mdpi.com In cotton, leaf senescence is associated with reduced levels of zeatin and its riboside, and an increase in ABA, but not significantly with changes in dihydrozeatin and its riboside (DHZ+DHZR). oup.com This highlights that different forms of cytokinins may have distinct roles in their interaction with ABA.
Table 2: Research Findings on this compound and Abscisic Acid Interactions under Stress
| Plant Species | Stress Condition | Key Findings on DHZR and ABA | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana | Drought and Salt | Cytokinin-deficient plants showed enhanced stress tolerance and ABA hypersensitivity, indicating cytokinins are negative regulators of ABA signaling. | nih.gov |
| French bean, Maize, Sugar beet, Tobacco | Water Stress | Water stress increased ABA content. Cytokinin content also increased during stress and the response was modulated by pre-treatment with ABA. | cas.cz |
| Cotton (Gossypium hirsutum) | Leaf Senescence | Leaf senescence was associated with enhanced ABA and reduced zeatin/zeatin riboside, but not with levels of dihydrozeatin/dihydrozeatin riboside. | oup.com |
| Scots Pine (Pinus sylvestris) | Post-drought Recovery | ABA levels decreased rapidly after rewatering, but stomatal conductance remained suppressed, suggesting the cytokinin/ABA ratio was not the sole factor in recovery. | mdpi.com |
| Sunflower (Helianthus annuus) | Drought and Rewatering | Drought increased ABA concentration in xylem sap while decreasing cytokinin levels. This trend was reversed upon rewatering. | researchgate.net |
Synergistic and Antagonistic Effects of this compound with Other Phytohormones
Beyond the well-studied auxin and ABA interactions, this compound and other cytokinins engage in complex cross-talk with a range of other phytohormones, including gibberellins (B7789140) (GAs), ethylene (B1197577), and jasmonates. techscience.com These interactions can be either synergistic or antagonistic and are critical for regulating specific developmental processes and stress responses. encyclopedia.pub
Gibberellins (GAs): The interaction between cytokinins and GAs can be antagonistic. For example, in poplar, overexpression of a GA-inactivating enzyme (GA2ox) led to an increase in branching, a trait typically promoted by cytokinins, suggesting GAs negatively regulate bud outgrowth. nih.gov Conversely, a study on pitaya (dragon fruit) found that application of GA3 suppressed flower bud formation and reduced the levels of active cytokinins, including DHZR. researchgate.net This indicates an antagonistic relationship where high GA levels inhibit flowering partly by reducing cytokinin concentrations. researchgate.net
Ethylene: Cytokinins and ethylene often interact to co-regulate developmental processes. Their signaling pathways are interconnected; for instance, cytokinins can influence ethylene biosynthesis. oup.com Both hormones are involved in processes like seed germination and early seedling development, and their signals are integrated to fine-tune the plant's response to environmental cues like light. oup.com
Jasmonic Acid (JA): Jasmonic acid, primarily known for its role in defense against herbivores and necrotrophic pathogens, also interacts with cytokinins in developmental regulation. In pear, higher JA content was associated with reduced branch growth, a process where cytokinins are known to be promotors. nih.gov This suggests an antagonistic interaction in the context of shoot architecture.
Salicylic (B10762653) Acid (SA): In contrast to the antagonism often seen with JA, cytokinins can act synergistically with salicylic acid (SA), a key hormone in defense against biotrophic pathogens. In rice, cytokinins were found to work synergistically with SA to activate the expression of defense-related genes, enhancing resistance to blast fungus. apsnet.org This action was dependent on key regulators of the SA pathway, indicating that cytokinins can amplify the SA-mediated defense response. apsnet.org
Table 3: Summary of this compound Interactions with Other Phytohormones
| Interacting Phytohormone | Type of Interaction | Developmental/Physiological Process | Example Finding | Reference(s) |
|---|---|---|---|---|
| Gibberellins (GA) | Antagonistic | Flower bud formation, Shoot branching | GA3 application in pitaya reduced DHZR levels and suppressed flowering. | researchgate.net |
| Ethylene (ET) | Synergistic/Interconnected | Seedling development, Response to light | Cytokinin and ethylene signaling pathways are integrated to mediate responses to light during early development. | oup.com |
| Jasmonic Acid (JA) | Antagonistic | Shoot branching | Higher JA content in pear was correlated with reduced branch growth, a process promoted by cytokinins. | nih.gov |
| Salicylic Acid (SA) | Synergistic | Plant defense | In rice, cytokinins and SA work together to induce the expression of defense genes against blast fungus. | apsnet.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DHZR |
| Indole-3-acetic acid | IAA |
| Abscisic acid | ABA |
| trans-zeatin riboside | t-ZR |
| Gibberellin | GA |
| Jasmonic Acid | JA |
| Salicylic Acid | SA |
| Ethylene | ET |
| Isopentenyladenine | iP |
| Zeatin | Z |
| Dihydrozeatin | DHZ |
| N6-(Δ2-isopentenyl)adenosine | iPA |
Dihydrozeatin Riboside in Diverse Biological Systems
Dihydrozeatin Riboside Activity in Bacterial Species and its Biological Implications
This compound (DHZR), a type of cytokinin, is produced by various bacterial species, particularly those known as plant growth-promoting rhizobacteria (PGPR). cdnsciencepub.comresearchgate.net The production of this phytohormone by bacteria is a proposed mechanism through which these microbes enhance plant growth. cdnsciencepub.com Several PGPR strains have been identified to produce DHZR in pure culture. cdnsciencepub.comresearchgate.net
For instance, studies have characterized cytokinin production in Pseudomonas fluorescens G20-18, a rifampicin-resistant mutant (RIF), and two other mutants with reduced cytokinin synthesis capacity. cdnsciencepub.com The parent strain, G20-18, was found to produce higher quantities of three cytokinins, including DHZR, compared to the mutants during the stationary phase of growth. cdnsciencepub.comresearchgate.net Similarly, the bacterium Bacillus subtilis has been shown to produce cytokinins, and anti-DHZR antibodies have been used to assay for the presence of this compound. researchgate.net The production of cytokinins by Bacillus subtilis has been associated with an increase in the shoot and root weight of inoculated lettuce plants. researchgate.net
Table 1: Bacterial Production of this compound (DHZR)
| Bacterial Species | Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pseudomonas fluorescens | G20-18 | Produced DHZR, isopentenyl adenosine (B11128) (IPA), and trans-zeatin (B1683218) ribose (ZR) in pure culture. cdnsciencepub.comresearchgate.net | cdnsciencepub.com, researchgate.net |
| Bacillus subtilis | Not specified | Produces various cytokinins; specific anti-DHZR antibodies were used for immunoassays. researchgate.net | researchgate.net |
| Plant Growth-Promoting Rhizobacteria (PGPR) | Five unnamed strains | All five strains were found to produce DHZR in pure culture. cdnsciencepub.comresearchgate.net | cdnsciencepub.com, researchgate.net |
The biological implication of this bacterial cytokinin production is primarily linked to influencing the growth and development of host plants. researchgate.net
Beyond its role in plant-microbe interactions, this compound has demonstrated direct antibacterial properties. cymitquimica.com Research has indicated that the compound exhibits antibacterial effects against specific bacterial strains, including Bacillus subtilis and Escherichia coli. cymitquimica.com The mechanism of action for this antibacterial activity involves the inhibition of bacterial growth. cymitquimica.com It is suggested that this compound achieves this by binding to essential components within the bacterial cells, thereby disrupting their normal functions and proliferation. cymitquimica.com
This compound in Non-Plant Eukaryotic Organisms (e.g., Dictyostelium discoideum)
Cytokinins are not exclusive to plants and bacteria; they are also produced by some non-plant eukaryotic organisms, such as the slime mold Dictyostelium discoideum. fu-berlin.deannualreviews.org This organism is known to produce N6-substituted adenine (B156593) derivatives, and the enzymes responsible for cytokinin biosynthesis, such as isopentenyltransferase (IPT), have been well-characterized in D. discoideum. fu-berlin.dechem-soc.si
However, comprehensive metabolic profiling of Dictyostelium has revealed a dynamic and specific range of cytokinins present throughout its life cycle. researchgate.net A detailed study identified six main cytokinin forms: cis-Zeatin (cZ), discadenine, N6-isopentenyladenine (iP), N6-isopentenyladenine-9-riboside (iPR), N6-isopentenyladenine-9-riboside-5′ phosphate (B84403) (iPRP), and 2-methylthio-N6-isopentenyladenine (2MeSiP). researchgate.net Notably, iP-type cytokinins were the most dominant forms detected during the growth and aggregation stages. researchgate.net In this specific comprehensive analysis, dihydrozeatin or its riboside (DHZR) were not reported as being among the detected cytokinin forms. researchgate.net
**Table 2: Cytokinins Detected in *Dictyostelium discoideum***
| Cytokinin Form | Abbreviation | Detected in D. discoideum? | Reference(s) |
|---|---|---|---|
| cis-Zeatin | cZ | Yes | researchgate.net |
| Discadenine | DA | Yes | researchgate.net |
| N6-isopentenyladenine | iP | Yes | researchgate.net |
| N6-isopentenyladenine-9-riboside | iPR | Yes | researchgate.net |
| N6-isopentenyladenine-9-riboside-5′ phosphate | iPRP | Yes | researchgate.net |
| 2-methylthio-N6-isopentenyladenine | 2MeSiP | Yes | researchgate.net |
| This compound | DHZR | Not detected in comprehensive profiling study | researchgate.net |
Q & A
Q. What methodologies are recommended for quantifying DHZR in plant tissues, and how can cross-reactivity challenges be addressed?
To quantify DHZR, researchers often employ high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) due to its high specificity and sensitivity for cytokinin analysis . However, immunoassays like ELISA or radioimmunoassay (RIA) are also used, though they require rigorous validation. For example, antibodies against zeatin riboside may cross-react with DHZR and its derivatives (e.g., dihydrozeatin-O-glucoside) due to structural similarities. To mitigate this, chromatographic separation (e.g., thin-layer or column chromatography) prior to immunoassays is critical to isolate DHZR from interfering compounds . Tissue-specific extraction protocols (e.g., methanol/ammonium acetate buffers) and internal standards (e.g., deuterated DHZR) enhance accuracy .
Q. How does DHZR differ from other cytokinins in terms of biological activity and stability?
DHZR, a dihydro-derivative of zeatin riboside, exhibits lower physiological activity compared to trans-zeatin riboside but higher stability due to saturation of the isoprenoid side chain, reducing susceptibility to oxidative degradation . Its activity is tissue- and species-dependent; for instance, in Lupinus angustifolius, DHZR accumulates in petioles and pod walls but is rapidly converted to inactive O-glucosides in laminae . In contrast, trans-zeatin is more active but transient, often replaced by DHZR under stress conditions like ABA treatment .
Advanced Research Questions
Q. What experimental designs are optimal for studying DHZR transport and metabolism in planta?
Pulse-chase experiments using radiolabeled DHZR (e.g., [³H]-DHZR) combined with tissue-specific profiling are effective. For example, in derooted Lupinus plants, DHZR supplied via the xylem showed differential metabolism: in stems, it was conserved as nucleotides, while in leaves, it was converted to O-glucosides . Advanced techniques like phloem sap analysis or micro-grafting can elucidate long-distance transport. Additionally, mutant lines (e.g., Arabidopsis arr mutants) help dissect DHZR signaling pathways .
Q. How do DHZR levels interact with other phytohormones during stress responses or developmental transitions?
DHZR dynamics are inversely correlated with abscisic acid (ABA) under stress. In illuminated leaf segments, ABA treatment reduced active cytokinins like DHZR by >50%, while dark incubation caused a slower decline . During adventitious root formation, DHZR depletion in cuttings correlates with auxin accumulation, suggesting crosstalk between cytokinin inactivation and auxin transport . To study this, simultaneous quantification of multiple hormones via LC-MS and transcriptional analysis of biosynthesis genes (e.g., IPT) are recommended .
Q. What mechanisms underlie tissue-specific DHZR metabolism, and how can conflicting data be resolved?
DHZR metabolism varies by tissue maturity and species. For example, in Phaseolus vulgaris, DHZR is reduced to dihydrozeatin in seeds but glucosylated in mature leaves . Contradictions in data (e.g., DHZR stability in stems vs. rapid turnover in seeds) may arise from differences in enzyme expression (e.g., cytokinin oxidases) or experimental conditions (e.g., light vs. dark). To resolve discrepancies, researchers should standardize growth stages, use isotopic tracers, and validate findings across multiple species .
Methodological Challenges
Q. How can researchers ensure specificity when detecting DHZR in complex biological matrices?
Key steps include:
- Purification : Solid-phase extraction (e.g., C18 columns) to remove lipids and pigments .
- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to separate DHZR from isomers like cis-zeatin riboside .
- Mass spectrometry : Use multiple reaction monitoring (MRM) transitions specific to DHZR (e.g., m/z 354→136) .
- Controls : Include knockout plant lines or enzyme-treated samples (e.g., phosphatase) to confirm metabolite identity .
Q. What are the implications of DHZR’s subcellular compartmentalization for experimental design?
DHZR and its metabolites (e.g., nucleotides) are compartmentalized in vacuoles or apoplasts, affecting bioavailability. For example, in Chenopodium rubrum suspension cultures, DHZR is sequestered in vacuoles as O-glucosides, requiring subcellular fractionation protocols to assess active pools . Researchers should combine non-aqueous fractionation with immunolocalization to map spatial distribution .
Data Interpretation and Integration
Q. How can multi-omics approaches enhance understanding of DHZR’s role in plant development?
- Transcriptomics : Link DHZR levels to expression of cytokinin response regulators (e.g., ARR7, ARR15) .
- Metabolomics : Profile DHZR alongside its precursors (e.g., iP nucleotides) and degradation products (e.g., adenine) .
- Proteomics : Identify DHZR-binding proteins (e.g., histidine kinases) via affinity purification .
Q. What statistical frameworks are suitable for analyzing DHZR time-series data?
Mixed-effects models can account for biological replicates and temporal autocorrelation. For example, in studies of DHZR fluctuations during seed germination, spline regression or wavelet analysis captures phase-specific trends . Pairwise comparisons (e.g., ABA-treated vs. control) require false discovery rate (FDR) correction due to high-throughput datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
